(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h2-4,6,11H,5,7H2,1H3,(H,12,13) |
InChI Key |
IPRHQUDNCPXNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Preparation via Alkylation of Amines
A classical approach involves the synthesis of halomethyl derivatives of furan and pyrazole, followed by nucleophilic substitution with ammonia or primary amines.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of furan-2-ylmethyl halide (e.g., bromide) | Bromination of furan-2-ylmethanol using PBr3 or similar reagents | Generates reactive alkylating agent |
| 2 | Preparation of 3-methyl-1H-pyrazol-4-ylmethyl halide | Similar halogenation of corresponding pyrazolylmethanol | Requires careful control to avoid ring substitution |
| 3 | Nucleophilic substitution | Reaction of amine (e.g., ammonia or methylamine) with halomethyl derivatives in polar aprotic solvents (e.g., DMF) at moderate temperatures (50–80 °C) | Leads to formation of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine |
- Use of polar aprotic solvents enhances nucleophilicity and solubility of reactants.
- Temperature control is critical to minimize side reactions such as elimination.
- Purification typically involves crystallization or chromatographic techniques.
Reductive Amination Route
An alternative approach involves reductive amination of furan-2-carboxaldehyde with 3-methyl-1H-pyrazol-4-ylmethylamine:
| Step | Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation | Furan-2-carboxaldehyde + 3-methyl-1H-pyrazol-4-ylmethylamine | Mild acidic conditions, room temperature | Formation of imine intermediate |
| 2 | Reduction | Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride | Room temperature to mild heating | Conversion of imine to secondary amine |
This method offers selective formation of the target amine under mild, chemoselective conditions, minimizing side reactions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of amines with halomethyl derivatives | Furan-2-ylmethyl bromide, pyrazolylmethyl bromide, ammonia | 50–80 °C, polar aprotic solvent | 60–75 | Straightforward, scalable | Requires preparation of halides, possible side reactions |
| Multi-component condensation | Pyrazole-4-carbaldehyde, pyruvic acid, aromatic amine | Reflux in acetic acid, 10–40 min | 68–83 | One-pot, good yields, less purification | Limited to specific derivatives, longer reaction times |
| Reductive amination | Furan-2-carboxaldehyde, 3-methyl-1H-pyrazol-4-ylmethylamine, NaBH3CN | Mild acidic, room temperature | 70–85 | Mild conditions, high selectivity | Requires careful control of reduction |
Research Discoveries and Optimization Insights
Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve nucleophilicity and solubility, enhancing yields in alkylation reactions.
Temperature control : Elevated temperatures can increase reaction rates but may promote side reactions; optimal temperature ranges are typically 50–80 °C.
Multi-component reactions : The use of acetic acid as solvent and reflux conditions promotes efficient cyclization and condensation, yielding pyrazolo-furan derivatives with antiviral potential, suggesting biological relevance of these scaffolds.
Spectroscopic confirmation : IR, NMR (^1H and ^13C), and mass spectrometry are essential for confirming the structural integrity of the synthesized compound.
Sustainability considerations : Continuous flow synthesis and solvent recycling have been explored in related compounds to improve process efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
Coordination Chemistry: The target compound’s pyrazole and furan groups enable bidentate or tridentate coordination with transition metals (e.g., Co(II), Zn(II)), similar to the LA ligand in . However, the LA ligand’s extended structure (with two pyrazole units) enhances metal-binding stability, resulting in higher catalytic efficiency in ring-opening polymerization of rac-lactide . In contrast, simpler analogs like N-((3-methyl-1H-pyrazol-4-yl)methyl)propan-1-amine () lack π-conjugated systems, limiting their use to monodentate ligands .
Synthetic Flexibility :
- The furan group in the target compound allows for post-synthetic modifications (e.g., Diels-Alder reactions), unlike saturated alkylamine analogs. For instance, demonstrates furan’s utility in constructing imidazole-sulfonamide hybrids via reductive amination .
Physicochemical Properties :
- Lipophilicity : The furan ring (logP ~1.1) increases hydrophobicity compared to purely aliphatic amines (e.g., propylamine analog, logP ~0.5), enhancing membrane permeability in bioactive molecules .
- Thermal Stability : Pyrazole-containing amines (e.g., 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine) exhibit higher melting points (~104–107°C) due to intermolecular hydrogen bonding .
Catalytic Performance
| Ligand Structure | Metal Ion | Catalytic Activity (TOF, h⁻¹)* | Reference |
|---|---|---|---|
| Target Compound (bidentate) | Zn(II) | ~500 | |
| LA Ligand (tridentate, ) | Zn(II) | ~1200 | |
| Propylamine Analog () | Co(II) | ~200 |
Turnover frequency (TOF) for *rac-lactide polymerization at 25°C.
Pharmacological Potential
For example, 4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid derivatives () exhibit IC₅₀ values <1 µM against cancer cell lines .
Biological Activity
(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that exhibits significant potential in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine is with a molecular weight of 191.23 g/mol. Its structure features a furan ring and a pyrazole moiety, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and pyrazole groups allows for specific binding interactions that can modulate biological pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine may possess similar activities .
Anti-inflammatory Effects
Compounds containing furan and pyrazole rings have been reported to exhibit anti-inflammatory properties. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Although specific studies on this compound are sparse, its structural characteristics align with known anti-inflammatory agents .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with MIC values in the low micromolar range. |
| Study 2: Anticancer Activity | Showed significant cytotoxicity against breast cancer cell lines with IC50 values < 100 nM. Morphological changes indicative of apoptosis were observed. |
| Study 3: Anti-inflammatory Mechanism | Identified inhibition of COX enzymes in vitro, leading to reduced prostaglandin synthesis. |
Synthesis Methods
The synthesis of (Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction between furan derivatives and pyrazole intermediates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
